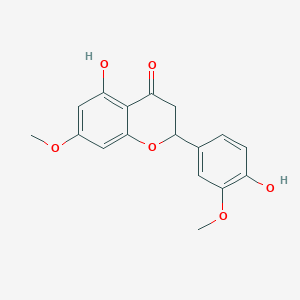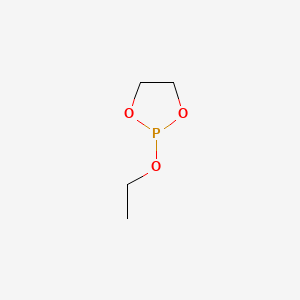![molecular formula C13H18N2O B12091877 1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)
1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one typically involves the reaction of 2-methylpiperazine with 2-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its activity as an alpha1-adrenergic receptor antagonist . It is also used in the pharmaceutical industry for the development of new drugs and in various industrial applications where piperazine derivatives are required.
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release . The exact pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one can be compared with other piperazine derivatives, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles These compounds share similar structural features but may differ in their biological activities and therapeutic potential
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C13H18N2O/c1-11-10-14-7-8-15(11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1 |
Clave InChI |
SMDZTRJGADQMTK-NSHDSACASA-N |
SMILES isomérico |
C[C@H]1CNCCN1C(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC1CNCCN1C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)




![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)




![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
